3-(4-chlorobenzyl)-6-(morpholin-4-ylsulfonyl)-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-(4-chlorobenzyl)-6-(morpholin-4-ylsulfonyl)-1,3-benzoxazol-2(3H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole core, substituted with a chlorobenzyl group and a morpholinylsulfonyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-6-(morpholin-4-ylsulfonyl)-1,3-benzoxazol-2(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzoxazole derivative reacts with a chlorobenzyl halide in the presence of a base.
Attachment of the Morpholinylsulfonyl Group: This step involves the reaction of the intermediate compound with a morpholinylsulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-6-(morpholin-4-ylsulfonyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoxazole core or the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated reagents or nucleophiles in the presence of bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-(4-chlorobenzyl)-6-(morpholin-4-ylsulfonyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-6-(morpholin-4-ylsulfonyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-[2-(4-morpholinyl)ethyl]amine
- 4-chloro-3-(4-morpholinylsulfonyl)-N-(2-phenylethyl)benzamide
- 4-chloro-N-(4-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide
Uniqueness
3-(4-chlorobenzyl)-6-(morpholin-4-ylsulfonyl)-1,3-benzoxazol-2(3H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoxazole core, combined with the chlorobenzyl and morpholinylsulfonyl groups, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H17ClN2O5S |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-morpholin-4-ylsulfonyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C18H17ClN2O5S/c19-14-3-1-13(2-4-14)12-21-16-6-5-15(11-17(16)26-18(21)22)27(23,24)20-7-9-25-10-8-20/h1-6,11H,7-10,12H2 |
InChI Key |
ASVKSPLXVANSHG-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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